molecular formula C13H10FNO2 B178674 2-fluoro-N-(4-hydroxyphenyl)benzamide CAS No. 198879-79-7

2-fluoro-N-(4-hydroxyphenyl)benzamide

Katalognummer: B178674
CAS-Nummer: 198879-79-7
Molekulargewicht: 231.22 g/mol
InChI-Schlüssel: AKKFSDWDYOTCTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(4-hydroxyphenyl)benzamide is a fluorinated benzanilide derivative that serves as a key scaffold in medicinal chemistry research. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of antiviral and antimicrobial research. Its core structure is recognized for its versatile pharmacological potential . Recent studies highlight its direct relevance in virology. Research indicates that closely related derivatives, such as 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide (YZ51), demonstrate a novel mechanism of action by targeting the human ribonucleotide reductase M2 (RRM2) protein . RRM2 is a crucial host enzyme for DNA synthesis, and inhibiting it can block the replication of viruses like Hepatitis B, including the synthesis of its genomic DNA and covalently closed circular DNA (cccDNA) . This mechanism is distinct from current nucleos(t)ide analogs and shows efficacy even against drug-resistant viral strains, positioning this class of compounds as a promising candidate for a new category of antiviral therapeutics . Beyond virology, the benzanilide scaffold is a privileged structure in drug discovery. N-(2-hydroxyphenyl)benzamide derivatives have been investigated as possible metabolites of antimicrobial benzoxazoles and have demonstrated significant in vitro antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus . The structural features of this compound, including the amide linkage and specific ring substitutions, are frequently explored to optimize binding affinities and improve biochemical properties . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

198879-79-7

Molekularformel

C13H10FNO2

Molekulargewicht

231.22 g/mol

IUPAC-Name

2-fluoro-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)

InChI-Schlüssel

AKKFSDWDYOTCTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antiviral Activity: Substituent Effects

Table 1: Antiviral Activity of Fluorinated Benzamides
Compound Name Key Structural Features Biological Activity (IC50/EC50) Target/Mechanism Reference
2-Fluoro-N-(4-hydroxyphenyl)benzamide - 2-Fluorobenzoyl
- 4-Hydroxyphenylamide
Inhibits HBV DNA synthesis RRM2 inhibition
4-Cyclopropyl derivative* - Cyclopropyl at para position Enhanced HBV inhibition RRM2 inhibition
Compound 4d () - Fluorine + benzothiazole moiety 73.2% inhibition (PC3 cells) Antitumor/antiviral

*Derivative of 2-fluoro-N-(4-hydroxyphenyl)benzamide.

  • Key Findings: The addition of a cyclopropyl group to the parent compound improves antiviral efficacy by enhancing RRM2 binding affinity .

Cytotoxicity and Selectivity

Table 2: Cytotoxicity Profiles
Compound Name Cancer Cell Line Activity (IC50) Normal Cell Toxicity (MCF-10A) Selectivity Index Reference
2-Fluoro-N-(4-hydroxyphenyl)benzamide Not reported Not reported
Compound 17 () <1 µM (various cancer lines) 4.1-fold less toxic than SAHA High
  • Key Findings: Compound 17, a hydroxyamino-modified derivative, demonstrates high selectivity for cancer cells over normal cells, attributed to its ability to inhibit histone deacetylases (HDACs) and poly-ADP-ribose polymerases (PARPs) simultaneously .

Kinase Inhibition and Selectivity

  • Kinase Inhibitors () :
    • Derivatives like CCG258205 (14an) and CCG258206 (14ap) exhibit >95% purity and sub-micromolar potency against G protein-coupled receptor kinases (GRKs). Their selectivity is driven by pyridinyl-ethyl substituents, which optimize hydrophobic interactions.
    • Compared to these, 2-fluoro-N-(4-hydroxyphenyl)benzamide lacks a pyridinyl group, suggesting divergent target profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.